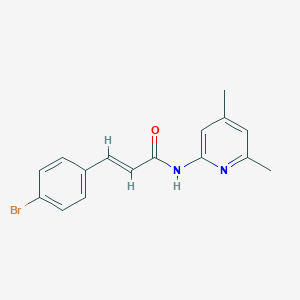![molecular formula C17H24N2O3 B5810684 N-[2-(1-cyclohexen-1-yl)ethyl]-N'-(3,4-dimethoxyphenyl)urea](/img/structure/B5810684.png)
N-[2-(1-cyclohexen-1-yl)ethyl]-N'-(3,4-dimethoxyphenyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(1-cyclohexen-1-yl)ethyl]-N'-(3,4-dimethoxyphenyl)urea, also known as A-867744, is a small molecule inhibitor that has been extensively studied for its potential applications in scientific research. A-867744 is a selective inhibitor of TRPC5, a calcium-permeable ion channel that has been implicated in a variety of physiological and pathological processes.
Mecanismo De Acción
N-[2-(1-cyclohexen-1-yl)ethyl]-N'-(3,4-dimethoxyphenyl)urea inhibits TRPC5 by binding to a specific site on the channel protein. This binding prevents the influx of calcium ions into the cell, which can lead to a variety of downstream effects. This compound has been shown to inhibit cell migration and proliferation, induce apoptosis, and reduce the size of tumors in animal models.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit cell migration and proliferation, induce apoptosis, and reduce the size of tumors in animal models. This compound has also been shown to reduce blood pressure and improve cardiac function in animal models of hypertension and heart failure.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-[2-(1-cyclohexen-1-yl)ethyl]-N'-(3,4-dimethoxyphenyl)urea is its selectivity for TRPC5. This allows researchers to study the specific role of TRPC5 in various physiological and pathological processes. However, one limitation of this compound is its relatively low potency, which can make it difficult to achieve complete inhibition of TRPC5 in certain experimental settings.
Direcciones Futuras
There are several future directions for research on N-[2-(1-cyclohexen-1-yl)ethyl]-N'-(3,4-dimethoxyphenyl)urea. One area of interest is the role of TRPC5 in cancer progression and metastasis. This compound has been shown to inhibit tumor growth and metastasis in animal models, and further studies are needed to determine its potential as a cancer therapy. Another area of interest is the role of TRPC5 in neurodegenerative disorders, such as Alzheimer's disease and Parkinson's disease. This compound has been shown to improve cognitive function in animal models of Alzheimer's disease, and further studies are needed to determine its potential as a therapeutic agent for these disorders. Finally, there is interest in developing more potent and selective TRPC5 inhibitors, which could have potential applications in a variety of fields.
Métodos De Síntesis
The synthesis of N-[2-(1-cyclohexen-1-yl)ethyl]-N'-(3,4-dimethoxyphenyl)urea involves several steps, including the reaction of 3,4-dimethoxyphenyl isocyanate with 1-cyclohexene-1-amine to form the corresponding urea derivative. The resulting compound is then treated with ethylene oxide to produce this compound. The final product is purified by column chromatography and characterized by NMR spectroscopy and mass spectrometry.
Aplicaciones Científicas De Investigación
N-[2-(1-cyclohexen-1-yl)ethyl]-N'-(3,4-dimethoxyphenyl)urea has been extensively studied for its potential applications in scientific research. It has been shown to be a potent and selective inhibitor of TRPC5, which is involved in a variety of physiological and pathological processes, including cell migration, proliferation, and apoptosis. This compound has been used to study the role of TRPC5 in cancer, cardiovascular disease, and neurodegenerative disorders.
Propiedades
IUPAC Name |
1-[2-(cyclohexen-1-yl)ethyl]-3-(3,4-dimethoxyphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O3/c1-21-15-9-8-14(12-16(15)22-2)19-17(20)18-11-10-13-6-4-3-5-7-13/h6,8-9,12H,3-5,7,10-11H2,1-2H3,(H2,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNQIVSCELIFGOJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)NCCC2=CCCCC2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(4-methoxyphenyl)-5-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B5810602.png)
![2-(1-pyrrolidinyl)-N-[4-(1-pyrrolidinylsulfonyl)phenyl]acetamide](/img/structure/B5810608.png)



![N-[2-(difluoromethoxy)phenyl]-3-ethoxybenzamide](/img/structure/B5810646.png)




![1-[(1,3-benzodioxol-5-yloxy)acetyl]-4-benzylpiperidine](/img/structure/B5810673.png)
![methyl 1-hydroxy-3-methylpyrido[1,2-a]benzimidazole-4-carboxylate](/img/structure/B5810694.png)
![N-[4-(1-piperidinylmethyl)phenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B5810695.png)
